Cas no 1260671-35-9 (5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine)
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1260671-35-9x500.png)
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- 1H-Pyrrolo[3,2-b]pyridine, 5-bromo-2,3-dihydro-
- EN300-246202
- MFCD18250826
- BS-14866
- DB-062434
- 1260671-35-9
- C72057
- SCHEMBL15676981
- AKOS037648613
- DTXSID20858585
- CS-0099996
- 5-BROMO-1H,2H,3H-PYRROLO[3,2-B]PYRIDINE
- AB73732
-
- MDL: MFCD18250826
- インチ: InChI=1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2
- InChIKey: RJKVOWZLMOHIRM-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=NC(=C1)Br)CCN2
計算された属性
- せいみつぶんしりょう: 197.97926g/mol
- どういたいしつりょう: 197.97926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 24.9Ų
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246202-1.0g |
5-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
Enamine | EN300-246202-0.1g |
5-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 95% | 0.1g |
$293.0 | 2024-06-19 | |
abcr | AB527794- |
5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine; . |
1260671-35-9 | €340.30 | 2023-04-17 | |||
TRC | B999228-2.5mg |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 2.5mg |
$ 70.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97783-500MG |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 95% | 500MG |
¥ 3,201.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97783-100MG |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 95% | 100MG |
¥ 1,201.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97783-250MG |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 95% | 250MG |
¥ 1,920.00 | 2023-04-03 | |
Enamine | EN300-246202-1g |
5-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 93% | 1g |
$842.0 | 2023-09-15 | |
abcr | AB527794-1 g |
5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine; . |
1260671-35-9 | 1g |
€1,201.10 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97783-250mg |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
1260671-35-9 | 97% | 250mg |
¥1787.0 | 2024-04-25 |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridineに関する追加情報
Recent Advances in the Study of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260671-35-9)
The compound 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260671-35-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold is particularly notable for its role as a building block in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Recent studies have explored its utility in targeting various disease pathways, making it a compound of considerable interest to researchers.
One of the key areas of research involving 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is its incorporation into small-molecule inhibitors for protein kinases. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The bromo-substituted pyrrolopyridine moiety has been shown to enhance binding affinity and selectivity in kinase inhibitors, as demonstrated in recent preclinical studies. For instance, derivatives of this compound have exhibited promising activity against specific kinases such as JAK2 and FLT3, which are relevant in hematologic malignancies.
In addition to its role in kinase inhibition, 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been investigated for its potential in modulating other biological targets. Recent publications highlight its use in the design of allosteric modulators for G-protein-coupled receptors (GPCRs), a class of targets with broad therapeutic implications. The compound's unique structural features allow for precise interactions with receptor binding sites, enabling the development of novel therapeutics with improved efficacy and reduced off-target effects.
Synthetic methodologies for 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have also seen advancements. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized route for its synthesis, emphasizing scalability and yield improvement. This progress is critical for facilitating its broader application in drug discovery programs. Furthermore, computational studies have provided insights into the compound's physicochemical properties, such as its solubility and metabolic stability, which are essential for its development as a drug candidate.
Looking ahead, the continued exploration of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and its derivatives holds great promise. Ongoing research aims to expand its therapeutic applications, particularly in areas such as neurodegenerative diseases and infectious diseases. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs. As such, this compound remains a focal point in the intersection of chemistry, biology, and medicine.
1260671-35-9 (5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine) 関連製品
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 1213111-73-9((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)
- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 675188-64-4(5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)
- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)
- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)
